molecular formula C15H11F2N3OS2 B2957612 1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1207049-41-9

1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

Cat. No. B2957612
CAS RN: 1207049-41-9
M. Wt: 351.39
InChI Key: XYFDQXILMMXUQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel urea derivatives have been synthesized to explore their antimicrobial activity and cytotoxicity. Such compounds show promise against both bacterial and fungal pathogens, as well as exhibiting significant cytotoxicity against cancer cell lines (Shankar et al., 2017).
  • Research into urea and thiourea derivatives has revealed compounds with antitumor activities, highlighting the potential for these chemicals in cancer therapy (Ling et al., 2008).

Material Science and Chemistry

  • Benzoylurea pesticides, including compounds structurally related to 1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea, have been studied for their crystal structure to understand the molecular basis of their pesticidal activity (Jeon et al., 2014).
  • The synthesis of new asymmetric ureas and thioureas has been explored for their cytotoxicity and inhibitory activity against DNA topoisomerases, providing insights into their potential therapeutic uses (Esteves-Souza et al., 2006).

Potential Drugs and Antipathogenic Agents

  • Some studies focus on the synthesis of urea derivatives as potential drugs for treating human African trypanosomiasis, demonstrating significant in vivo efficacy in murine models of the disease (Patrick et al., 2017).
  • New thiourea derivatives have been evaluated for their antimicrobial activity, showing potential as novel anti-microbial agents with antibiofilm properties, indicating the versatility of urea-related compounds in addressing pathogenic challenges (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

This involves studying the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS2/c1-22-15-19-11-6-5-8(7-12(11)23-15)18-14(21)20-13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDQXILMMXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

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